molecular formula C16H25N5O2 B2654608 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 1234887-51-4

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2654608
CAS No.: 1234887-51-4
M. Wt: 319.409
InChI Key: SHCYPNMLASODTE-UHFFFAOYSA-N
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Description

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a pyrazinecarboxamide moiety linked to a tert-butylcarbamoyl-substituted piperidine, a scaffold frequently investigated for its potential to interact with biologically relevant proteins and enzymes. This specific molecular architecture suggests potential for researchers exploring novel therapeutic agents. Compounds featuring piperidine-4-ylmethyl cores similar to this one have been identified as key structural components in the development of inhibitors for various biological targets. For instance, derivatives based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been rationally designed and synthesized as novel NLRP3 inflammasome inhibitors, demonstrating the value of this chemotype in immunology and inflammation research . Furthermore, the piperazine-1-carboxamide and related substructures are extensively explored in pharmaceutical research, exemplified by their role in potent and extensively studied antagonists for targets like the TRPV1 receptor, which is a major focus for analgesic development . The molecular framework of this compound provides a versatile template for chemical modification and structure-activity relationship (SAR) studies, making it a valuable building block for synthesizing novel analogs aimed at optimizing potency, selectivity, and pharmacokinetic properties. It is intended for use in non-clinical research applications, including but not limited to, in vitro binding assays, enzymatic activity screens, and as a precursor for the synthesis of more complex chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-16(2,3)20-15(23)21-8-4-12(5-9-21)10-19-14(22)13-11-17-6-7-18-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCYPNMLASODTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Pyridine/Piperazine Derivatives ():

Compounds 8b–8e in feature pyridine-2-yl acetamide cores linked to substituted benzoylpiperazines. Unlike the target compound’s pyrazine-carboxamide, these analogs utilize pyridine rings, which differ in electronic properties (pyrazine has two nitrogen atoms vs. pyridine’s one). The tert-butylcarbamoyl group in the target compound replaces bulkier substituents like 3-trifluoromethylbenzoyl (8b) or 3-methoxybenzoyl (8d) in . Synthetically, the target compound likely employs carbamate protection (e.g., tert-butyl groups) and amide coupling, whereas 8b–8e rely on benzoic acid intermediates and piperazine coupling .

Target Compound vs. N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61, ):

Compound 61 shares the pyrazine-2-carboxamide moiety but links it to a piperidin-4-yl group via a phenyl-isopropoxy scaffold. Synthetically, 61 was obtained via trifluoroacetyl deprotection (97.9% yield), suggesting that similar deprotection steps could be efficient for the target compound .

Target Compound vs. tert-Butyl (1-acetylpiperidin-4-yl)carbamate ():

This analog highlights the use of tert-butyl carbamate protection on piperidine, a strategy likely relevant to the target compound. The synthesis involved acetylation (using Ac₂O) and HCl/MeOH deprotection, yielding 310 g of crude product. This underscores scalability for tert-butyl-protected piperidines, a feature applicable to the target compound’s synthesis .

Target Compound vs. Fentanyl Analogs ():

Fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl) share the N-(piperidin-4-yl)propionamide scaffold but lack pyrazine or tert-butylcarbamoyl groups. The target compound’s structural divergence suggests distinct biological targets (e.g., kinase inhibition vs. opioid receptor binding) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~350 (estimated) Not reported Pyrazine-2-carboxamide, tert-butylcarbamoyl
8b () 530 241–242 Pyridine-2-yl acetamide, 4-chloro-3-(trifluoromethyl)benzoyl
8c () 464 263–266 Pyridine-2-yl acetamide, 3,4-difluorobenzoyl
61 () ~380 (estimated) Not reported Pyrazine-2-carboxamide, isopropoxy-phenyl
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () 228 Not reported Acetylpiperidine, tert-butyl carbamate

Key Observations:

  • The target compound’s tert-butylcarbamoyl group increases molecular weight compared to 8c but remains lighter than 8b due to the absence of a trifluoromethylbenzoyl group.
  • Higher melting points in 8b–8e (190–266°C) suggest crystalline stability, possibly due to halogenated aryl groups. The target compound’s melting point may vary based on pyrazine’s polarity .

Biological Activity

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H28N4O
  • CAS Number : 1289387-59-2

The compound features a pyrazine ring, which is known for its role in various biological activities, combined with a piperidine moiety that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperidine derivatives and subsequent modification to introduce the pyrazine carboxamide functionality. The synthetic route often includes several steps such as protection-deprotection strategies and coupling reactions to achieve the desired structure.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on substituted pyrazinecarboxamides have shown promising antifungal effects against organisms like Trichophyton mentagrophytes and Candida albicans .

CompoundTarget OrganismActivity
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytesHigh
N-(4-(tert-butylcarbamoyl)piperidin-1-yl)methylpyrazineCandida albicansModerate

Anticancer Properties

Studies have also explored the anticancer potential of related compounds. In vitro assays demonstrated that certain pyrazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, inhibition of dihydrofolate reductase (DHFR) has been noted, which is crucial in cancer therapy due to its role in folate metabolism and DNA synthesis .

Case Studies

  • Case Study 1: Antifungal Efficacy
    • A series of pyrazine derivatives were tested against Candida albicans. The results indicated that modifications in the piperidine ring significantly enhanced antifungal activity compared to unmodified counterparts.
  • Case Study 2: Anticancer Activity
    • In a study involving human breast cancer cell lines, N-(4-(tert-butylcarbamoyl)piperidin-1-yl)methylpyrazine was shown to reduce cell viability by inducing apoptosis through mitochondrial pathways.

Q & A

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

  • Methodological Answer :
  • Analog Libraries : Synthesize derivatives with substitutions on the pyrazine ring (e.g., Cl, MeO) or piperidine (e.g., cyclopropyl).
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., tert-butyl enhances logP by 1.2 units).
  • 3D-QSAR : CoMFA models correlate steric/electrostatic fields with IC₅₀ values .

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